molecular formula C22H18O3 B012206 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene CAS No. 103088-13-7

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene

Cat. No. B012206
M. Wt: 330.4 g/mol
InChI Key: PASBUURMLXIFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene, also known as BH-NH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH-NH belongs to the family of naphthoquinones and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism Of Action

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is not fully understood, but it is believed to involve multiple pathways. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene also activates the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types.

Advantages And Limitations For Lab Experiments

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dose and administration route for 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene.

Future Directions

There are several future directions for the research on 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. One area of interest is the development of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene in animal models and clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. This could lead to the development of new drugs targeting specific pathways involved in inflammation and cancer. Finally, the synthesis of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more potent and selective drugs.

Synthesis Methods

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene can be synthesized through a multistep reaction process from commercially available starting materials. The synthesis process involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography.

properties

CAS RN

103088-13-7

Product Name

1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

5,6-bis(4-hydroxyphenyl)-7,8-dihydronaphthalen-2-ol

InChI

InChI=1S/C22H18O3/c23-17-6-1-14(2-7-17)20-11-5-16-13-19(25)10-12-21(16)22(20)15-3-8-18(24)9-4-15/h1-4,6-10,12-13,23-25H,5,11H2

InChI Key

PASBUURMLXIFEU-UHFFFAOYSA-N

SMILES

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Other CAS RN

103088-13-7

synonyms

1,2-bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene
BHP-DHN

Origin of Product

United States

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